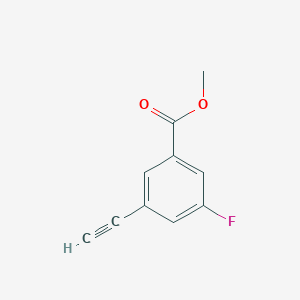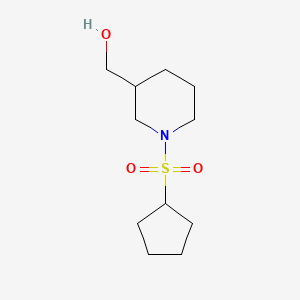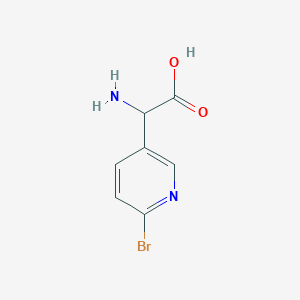
2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure ist eine komplexe organische Verbindung, die ein Bromatom, eine Trifluormethoxygruppe und einen Oxazolring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Eine gängige Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion verwendet Boronsäuren oder -ester und Halogenide in Gegenwart eines Palladiumkatalysators unter milden Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen. Dazu gehört die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten. Der Einsatz von Durchflussreaktoren kann auch die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen N-Bromsuccinimid (NBS) zur Bromierung und Palladiumkatalysatoren für Kupplungsreaktionen . Die Bedingungen für diese Reaktionen umfassen in der Regel kontrollierte Temperaturen und die Verwendung inerter Atmosphären, um ungewollte Nebenreaktionen zu verhindern .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Verwendung von NBS in einer Substitutionsreaktion zur Bildung von bromierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Sie kann in der Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen verwendet werden.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-2-(Trifluormethoxy)phenylboronsäure: Diese Verbindung hat eine ähnliche Struktur, jedoch fehlt ihr der Oxazolring.
2-Phenyl-5-(Trifluormethyl)-1,3-oxazol-4-carbonsäure: Diese Verbindung hat einen ähnlichen Oxazolring, aber unterschiedliche Substituenten.
Einzigartigkeit
2-(5-Brom-2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure ist aufgrund des Vorhandenseins sowohl des Bromatoms als auch der Trifluormethoxygruppe einzigartig, was ihre chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese Kombination von funktionellen Gruppen macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H5BrF3NO4 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO4/c12-5-1-2-8(20-11(13,14)15)6(3-5)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18) |
InChI-Schlüssel |
UNGYLCWYWSSUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=NC(=CO2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)






![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)

